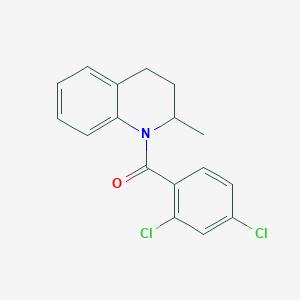

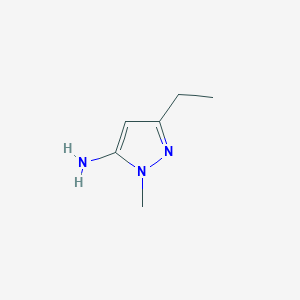

![molecular formula C27H24ClNO3 B3007745 4-叔丁基-N-[2-(4-氯苯甲酰)-3-甲基-1-苯并呋喃-6-基]苯甲酰胺 CAS No. 923245-03-8](/img/structure/B3007745.png)

4-叔丁基-N-[2-(4-氯苯甲酰)-3-甲基-1-苯并呋喃-6-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The tert-butyl group is a common moiety in medicinal chemistry, often used to improve the pharmacokinetic properties of drug-like molecules. The presence of a benzofuran core and a benzamide functionality suggests that this compound could interact with biological targets such as receptors or enzymes.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, derivatives of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide have been synthesized and evaluated as farnesoid X receptor (FXR) antagonists. The systematic exploration of structure-activity relationships (SAR) led to the discovery that certain substitutions on the phenyl ring can significantly improve potency and stability . Similarly, the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol has been reported, which involves aromatic nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a bulky tert-butyl group attached to a benzene ring, which is connected to a benzofuran moiety. This structure is expected to be rigid due to the presence of the benzofuran ring system. The benzamide group attached to the benzofuran could be crucial for the compound's biological activity, as amide linkages are often involved in hydrogen bonding with biological targets.

Chemical Reactions Analysis

Compounds with tert-butyl groups and benzamide functionalities can participate in various chemical reactions. For example, N-tert-butanesulfinyl imines are known to be versatile intermediates for the asymmetric synthesis of amines, where the tert-butyl group plays a role in activating the imines for nucleophilic addition . The benzamide group could also undergo reactions typical of carboxylic acid derivatives, such as amidation or hydrolysis under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The tert-butyl group is known to impart steric bulk, which can affect the solubility and crystallinity of the compound. The benzofuran and benzamide groups could contribute to the compound's thermal stability and potential interactions with biological targets. Polyamides derived from similar structures have shown good solubility in polar solvents and high thermal stability . These properties are important for the practical application and handling of the compound.

科学研究应用

聚合物科学与材料

Hsiao 等人 (2000) 的一项研究探讨了源自 4-叔丁基邻苯二酚的双(醚羧酸)或双(醚胺)衍生的邻位连接聚酰胺的合成和性能。这些聚酰胺表现出高热稳定性、在极性溶剂中的溶解性,并且可以形成透明、柔韧的薄膜,表明它们在高性能材料应用中的潜力Hsiao、Yang 和 Chen,2000。

合成有机化学

在合成有机化学领域,与所讨论化合物具有相似结构的叔丁基苯基偶氮羧酸酯已被确定为多功能的结构单元。这些化合物促进了亲核取代和自由基反应,从而能够合成具有在药物发现和材料科学中潜在应用的复杂有机分子Jasch、Höfling 和 Heinrich,2012。

药物化学

药物化学中一个值得注意的应用涉及合成和虚拟筛选双-(4-(叔丁基)-N-(甲基氨基羰基硫代)苯甲酰胺)-铁 (III) 络合物作为抗癌候选物。Ruswanto 等人 (2021) 的这项研究表明此类化合物在开发新抗癌药物中的潜力,突出了它们在药物化学和药物发现中的重要性Ruswanto、Wulandari、Mardianingrum 和 Cantika,2021。

属性

IUPAC Name |

4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClNO3/c1-16-22-14-13-21(29-26(31)18-5-9-19(10-6-18)27(2,3)4)15-23(22)32-25(16)24(30)17-7-11-20(28)12-8-17/h5-15H,1-4H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYXTDWEBWZBQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

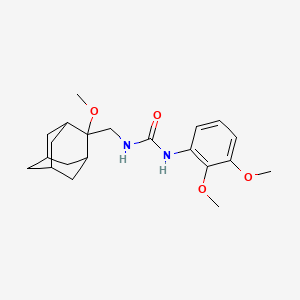

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007662.png)

![2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B3007670.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)

![3-(hydroxymethyl)-5-(4-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007673.png)

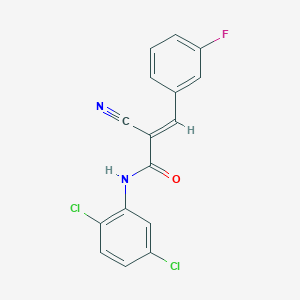

![2-chloro-N-[3-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenyl]benzamide](/img/structure/B3007679.png)

![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)

![5-bromo-2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B3007681.png)

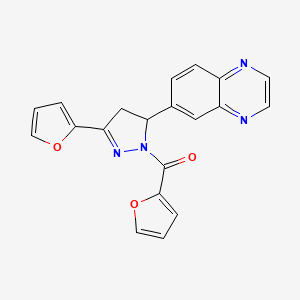

![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)